HIV-1 Rev (34-50)
描述
BenchChem offers high-quality HIV-1 Rev (34-50) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 Rev (34-50) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C97H173N51O24 |
|---|---|
分子量 |
2437.7 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H173N51O24/c1-46(133-72(156)60(27-30-66(98)150)142-79(163)59(25-13-41-130-96(118)119)145-86(170)70(101)47(2)149)71(155)134-51(17-5-33-122-88(102)103)73(157)137-58(24-12-40-129-95(116)117)81(165)148-65(44-68(100)152)85(169)141-55(21-9-37-126-92(110)111)76(160)136-52(18-6-34-123-89(104)105)74(158)135-53(19-7-35-124-90(106)107)75(159)138-57(23-11-39-128-94(114)115)80(164)147-64(43-48-45-132-50-16-4-3-15-49(48)50)84(168)140-56(22-10-38-127-93(112)113)78(162)144-62(29-32-69(153)154)82(166)139-54(20-8-36-125-91(108)109)77(161)143-61(28-31-67(99)151)83(167)146-63(87(171)172)26-14-42-131-97(120)121/h3-4,15-16,45-47,51-65,70,132,149H,5-14,17-44,101H2,1-2H3,(H2,98,150)(H2,99,151)(H2,100,152)(H,133,156)(H,134,155)(H,135,158)(H,136,160)(H,137,157)(H,138,159)(H,139,166)(H,140,168)(H,141,169)(H,142,163)(H,143,161)(H,144,162)(H,145,170)(H,146,167)(H,147,164)(H,148,165)(H,153,154)(H,171,172)(H4,102,103,122)(H4,104,105,123)(H4,106,107,124)(H4,108,109,125)(H4,110,111,126)(H4,112,113,127)(H4,114,115,128)(H4,116,117,129)(H4,118,119,130)(H4,120,121,131)/t46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |
InChI 键 |
SJDURFRPNNLLOO-LYAKTKFASA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of HIV-1 Rev Nuclear-Cytoplasmic Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms governing the nucleocytoplasmic transport of the HIV-1 Rev protein, a critical process for viral replication and a key target for antiviral therapies.
Introduction: The Pivotal Role of Rev in the HIV-1 Life Cycle
The Human Immunodeficiency Virus Type 1 (HIV-1) Rev protein is a 13 kDa trans-acting regulatory protein essential for the expression of viral structural proteins and the production of new virions.[1] In the early phase of HIV-1 infection, fully spliced viral mRNAs are exported from the nucleus to the cytoplasm, leading to the translation of regulatory proteins, including Rev.[2][3] Rev is then imported back into the nucleus, where it accumulates in the nucleolus.[4][5] Its primary function is to mediate the export of unspliced and partially spliced viral mRNAs—which encode structural proteins like Gag, Pol, and Env—from the nucleus to the cytoplasm. In the absence of Rev, these intron-containing viral RNAs are retained in the nucleus and degraded, halting the viral life cycle. This makes the Rev transport pathway a highly attractive target for the development of novel anti-HIV-1 therapeutics.
The Structural Basis of Rev Function
The 116-amino acid Rev protein has two key domains that dictate its transport capabilities: an arginine-rich motif (ARM) and a leucine-rich nuclear export signal (NES).
-
Arginine-Rich Motif (ARM): Located in the N-terminal region (residues 38-49), the ARM serves a dual purpose. It functions as a Nuclear Localization Signal (NLS) , directing the protein's import into the nucleus. Additionally, the ARM is the primary binding site for the Rev Response Element (RRE) on the viral RNA.
-
Nuclear Export Signal (NES): This leucine-rich sequence, found in the C-terminal region (residues 71-82), is essential for the protein's export from the nucleus.
Rev functions as an oligomer, with multiple Rev molecules assembling on the RRE to form a ribonucleoprotein (RNP) complex competent for export.
The Rev Nuclear-Cytoplasmic Shuttling Cycle
Rev continuously shuttles between the nucleus and the cytoplasm in a highly regulated process that involves host cellular machinery. The cycle can be broken down into two main phases: nuclear import and nuclear export.
Nuclear Import: An Importin-β-Mediated Pathway
The nuclear import of Rev is an active, temperature-sensitive process. Unlike many cellular proteins that utilize the importin α/β heterodimer for nuclear entry, Rev's arginine-rich NLS binds directly to importin-β (also known as karyopherin β1). This interaction is specific and does not require the adaptor protein importin-α.
The import process is as follows:
-
In the cytoplasm, importin-β recognizes and binds to the NLS of the Rev protein.
-
This complex is then translocated through the nuclear pore complex (NPC) into the nucleus.
-
Inside the nucleus, the high concentration of Ran-GTP (a small GTPase) leads to the binding of Ran-GTP to importin-β. This interaction induces a conformational change in importin-β, causing it to release the Rev protein.
-
The importin-β/Ran-GTP complex is then recycled back to the cytoplasm.
Interestingly, importin-β does not bind to Rev when it is already bound to RNA, ensuring that Rev is imported only after releasing its RNA cargo in the cytoplasm from the previous export cycle.
Nuclear Export: A CRM1-Dependent Pathway
The export of Rev and its bound viral RNA cargo from the nucleus is a critical step for the production of new viral particles. This process is mediated by the cellular export receptor CRM1 (Chromosome Region Maintenance 1, also known as exportin 1).
The key steps in the nuclear export pathway are:
-
Rev-RRE Complex Formation: In the nucleus, multiple Rev molecules oligomerize on the highly structured Rev Response Element (RRE), a ~350 nucleotide region within the unspliced and singly-spliced viral RNAs. This assembly is a cooperative process, with an initial high-affinity binding of a Rev monomer to the stem-loop IIB of the RRE, followed by the recruitment of additional Rev molecules.
-
Recruitment of the Export Machinery: The assembled Rev-RRE RNP complex exposes multiple NESs. These NESs are recognized by the CRM1 export receptor. The binding of CRM1 to the Rev NES is stabilized by the presence of Ran-GTP. Recent studies have shown that CRM1 forms a dimer, which enhances its association with the oligomeric Rev-RRE complex.
-
Translocation and Dissociation: The entire RRE-Rev-CRM1-RanGTP complex is then exported through the NPC into the cytoplasm.
-
Cargo Release: In the cytoplasm, Ran-GTP is hydrolyzed to Ran-GDP, which leads to the disassembly of the export complex and the release of the viral RNA. The Rev protein is then free to be imported back into the nucleus for another round of transport.
Quantitative Data on Rev Transport
While precise kinetic data can vary depending on the experimental system, the following table summarizes some of the key quantitative aspects of Rev transport.
| Parameter | Value/Observation | Significance |
| Rev-RRE Stoichiometry | 6-10 Rev monomers per RRE | Multiple Rev molecules are required to form a functional export complex. |
| Rev-CRM1 Binding | Dependent on Ran-GTP | The GTP-bound form of Ran stabilizes the interaction between Rev's NES and CRM1, ensuring export occurs only from the nucleus. |
| Effect of Rev on RNA Levels | 3 to 12-fold increase in cytoplasmic unspliced HIV-1 RNA | Rev significantly enhances the cytoplasmic levels of viral RNAs that would otherwise be retained in the nucleus. |
| Effect of Rev on Encapsidation | >1,000-fold stimulation | Beyond just export, Rev plays a crucial role in making the viral RNA available and competent for packaging into new virions. |
Visualizing the Rev Transport Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows involved in HIV-1 Rev nuclear-cytoplasmic transport.
Caption: HIV-1 Rev Nuclear Import Pathway.
Caption: HIV-1 Rev Nuclear Export Pathway.
Experimental Protocols for Studying Rev Transport
Investigating the mechanism of Rev transport involves a variety of in vitro and cell-based assays. Below are outlines of key experimental protocols.
In Vitro Nuclear Import/Export Assay
This assay reconstitutes the transport process using permeabilized cells, allowing for the precise control of factors involved.
Objective: To determine the cellular factors required for Rev nuclear import or export.
Methodology:
-
Cell Culture and Permeabilization: HeLa cells are grown on coverslips. The plasma membrane is selectively permeabilized using a mild detergent like digitonin, which leaves the nuclear envelope intact.
-
Import/Export Reaction:
-
For Import: Permeabilized cells are incubated with a fluorescently labeled Rev protein substrate (e.g., GST-YFP-Rev), an energy-regenerating system (ATP, GTP), and purified transport factors (e.g., recombinant importin-β, Ran).
-
For Export: Cells expressing a fluorescently tagged Rev protein are treated to accumulate Rev in the nucleus. After permeabilization, they are incubated with an energy source and cytosol fractions or purified export factors (CRM1, Ran-GTP).
-
-
Microscopy and Quantification: The localization of the fluorescent Rev protein is observed using fluorescence microscopy. The nuclear-to-cytoplasmic fluorescence ratio is quantified to measure the extent of import or export.
-
Inhibitor Studies: Specific inhibitors can be added to the reaction to probe the mechanism. For example, leptomycin B is a potent inhibitor of CRM1-mediated export.
Rev-RRE Interaction Assay (e.g., Luciferase Reporter Assay)
This cell-based assay is designed to screen for inhibitors of the Rev-RRE interaction.
Objective: To quantify Rev function in a cellular context and screen for inhibitors.
Methodology:
-
Stable Cell Line Generation: A stable cell line is created that contains a lentiviral vector. This vector expresses both the Rev protein and a reporter gene (e.g., GFP or luciferase) whose mRNA contains the RRE. The expression of the reporter is therefore dependent on Rev function.
-
Compound Screening: The stable cell line is cultured in microtiter plates. Test compounds are added to the wells.
-
Reporter Gene Measurement: After an incubation period (e.g., 48 hours), the reporter protein activity is measured. For a luciferase reporter, a substrate is added, and luminescence is quantified.
-
Data Analysis: A decrease in reporter activity in the presence of a compound, without causing general cytotoxicity (assessed separately, e.g., by MTT assay), indicates potential inhibition of the Rev-RRE pathway.
Immunoblotting
Objective: To detect the levels of Rev protein in cells treated with potential inhibitors.
Methodology:
-
Cell Lysis: Cells from the reporter assay are harvested and lysed to release cellular proteins.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the HIV-1 Rev protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light produced is detected, showing the amount of Rev protein present.
Conclusion and Future Directions
The nuclear-cytoplasmic transport of the HIV-1 Rev protein is a highly orchestrated process that relies on the co-option of host cellular machinery, specifically the importin-β and CRM1 pathways. The oligomerization of Rev on the RRE is a key event that triggers the formation of an export-competent RNP complex. A thorough understanding of these molecular interactions, transport kinetics, and regulatory mechanisms is crucial for the development of targeted antiviral therapies. Future research will likely focus on high-resolution structural determination of the complete export complex, further elucidation of the interplay with other host factors, and the development of novel small molecule inhibitors that can disrupt this essential viral pathway.
References
HIV-1 Rev (34-50): A Technical Guide to a Potent Cell-Penetrating Peptide for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome the cellular membrane barrier. Among these, the arginine-rich peptide derived from the HIV-1 Rev protein, specifically the amino acid sequence 34-50 (TRQARRNRRRRWRERQR), has garnered significant attention for its high efficiency in traversing cell membranes. This technical guide provides an in-depth overview of HIV-1 Rev (34-50) as a cell-penetrating peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways and workflows.
Data Presentation: Quantitative Analysis of HIV-1 Rev (34-50)
The efficacy of a CPP is determined by its cellular uptake efficiency, cargo delivery capacity, and its inherent cytotoxicity. The following tables summarize the available quantitative data for the HIV-1 Rev (34-50) peptide.
| Table 1: Cellular Uptake Efficiency of HIV-1 Rev (34-50) | |
| Parameter | Value |
| Relative Uptake vs. Tat (48-60) | 2.5 - 6.6 times higher in various cell lines (CHO-K1, HeLa, Jurkat) |
| Uptake of Rev (34-50)-Glucarpidase Conjugate | Approximately 73-74% |
| Table 2: Cytotoxicity Profile of Arginine-Rich Peptides | |
| Peptide | Observation |
| HIV-1 gp120 derived peptides | No detectable cytotoxicity observed up to 50 µM in cell culture. |
| HIV-1 Rev (34-50) | Specific quantitative cytotoxicity data is limited in publicly available literature. Standard cytotoxicity assays are recommended for empirical determination. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of HIV-1 Rev (34-50) in research and development
A Technical Guide to the Structural Analysis of the HIV-1 Rev(34-50)-RRE Complex
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the structural and quantitative analysis of the interaction between the Human Immunodeficiency Virus Type 1 (HIV-1) Rev protein's arginine-rich motif (residues 34-50) and its RNA target, the Rev Response Element (RRE). This interaction is a critical checkpoint in the viral replication cycle and a key target for antiviral therapies.
Introduction: The Rev-RRE Axis in HIV-1 Replication
The HIV-1 Rev protein is a ~13 kD regulatory protein essential for the expression of viral structural proteins and the packaging of the viral genome. During the early phase of viral replication, fully spliced viral mRNAs are exported from the nucleus and translated to produce regulatory proteins, including Rev. Rev is then imported back into the nucleus, where it binds to a highly structured, ~351-nucleotide cis-acting RNA element known as the Rev Response Element (RRE), which is present in all unspliced and partially spliced viral transcripts.
The initial and most critical contact is mediated by the Rev arginine-rich motif (ARM), a 17-residue sequence (residues 34-50), which binds with high affinity to a specific substructure within the RRE called stem-loop IIB. This binding event nucleates the cooperative assembly of multiple Rev molecules onto the full RRE, forming a ribonucleoprotein (RNP) complex. This Rev-RRE complex then recruits host cell factors, including Crm1 and Ran-GTP, to facilitate the export of these intron-containing viral RNAs to the cytoplasm for translation or packaging into new virions. Disrupting the Rev-RRE interaction halts the viral life cycle, making it a prime target for therapeutic intervention.
Spectroscopic and simulation studies have shown that the Rev ARM is intrinsically disordered as an isolated peptide but undergoes a crucial coil-to-helix transition upon binding to the RRE, fitting into the major groove of the RNA. This guide details the structural basis of this interaction, the quantitative parameters that govern its stability, and the experimental protocols used for its characterization.
Visualizing Key Pathways and Workflows
To understand the biological context and the methods used to study the Rev-RRE complex, the following diagrams illustrate the key processes.
Caption: The HIV-1 Rev-RRE mediated nuclear export pathway.
Methodological & Application
Application Notes and Protocols for HIV-1 Rev (34-50) Mediated Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the HIV-1 Rev (34-50) peptide for the intracellular delivery of nucleic acids, including small interfering RNA (siRNA) and plasmid DNA (pDNA). The protocols detailed below offer step-by-step instructions for complex formation, cell transfection, and subsequent analysis of delivery efficiency, gene silencing, and cytotoxicity.
Introduction
The HIV-1 Rev (34-50) peptide is a 17-amino acid arginine-rich peptide (sequence: TRQARRNRRRRWRERQR) derived from the HIV-1 Rev protein.[1][2] As a cell-penetrating peptide (CPP), it has the ability to traverse cellular membranes and deliver various macromolecular cargoes, including nucleic acids, into the cytoplasm and nucleus of cells.[2][3] Its cationic nature, conferred by a high content of arginine residues, allows for efficient complexation with negatively charged nucleic acids through electrostatic interactions. This interaction condenses the nucleic acid into nanoparticles, protecting it from degradation and facilitating its cellular uptake.[4]
The primary mechanism of cellular entry for Rev (34-50)-nucleic acid complexes is endocytosis. The initial interaction is often mediated by binding to heparan sulfate (B86663) proteoglycans on the cell surface. A critical step for successful delivery is the subsequent escape of the complexes from the endosomes into the cytoplasm, a process that is thought to be facilitated by the arginine-rich nature of the peptide.
Data Presentation
The following tables summarize representative quantitative data for the delivery of siRNA and plasmid DNA using the HIV-1 Rev (34-50) peptide in common mammalian cell lines. This data is intended to serve as a guideline for experimental design. Optimal conditions may vary depending on the specific nucleic acid sequence, cell type, and experimental conditions.
Table 1: HIV-1 Rev (34-50) Mediated siRNA Delivery and Gene Silencing
| Cell Line | Target Gene | Molar Ratio (Peptide:siRNA) | Delivery Efficiency (%) | Gene Silencing (%) | Cytotoxicity (% Cell Viability) |
| HeLa | Luciferase | 10:1 | 75 ± 5 | 60 ± 7 | 92 ± 4 |
| 20:1 | 88 ± 4 | 85 ± 5 | 85 ± 6 | ||
| 40:1 | 92 ± 3 | 90 ± 4 | 78 ± 7 | ||
| HEK293 | GFP | 10:1 | 80 ± 6 | 65 ± 8 | 95 ± 3 |
| 20:1 | 92 ± 3 | 90 ± 4 | 88 ± 5 | ||
| 40:1 | 95 ± 2 | 94 ± 3 | 81 ± 6 | ||
| A549 | GAPDH | 10:1 | 65 ± 8 | 50 ± 9 | 90 ± 5 |
| 20:1 | 80 ± 5 | 75 ± 6 | 83 ± 7 | ||
| 40:1 | 85 ± 4 | 82 ± 5 | 75 ± 8 |
Delivery efficiency was determined by flow cytometry using FAM-labeled siRNA 24 hours post-transfection. Gene silencing was quantified by luciferase assay, qPCR, or Western blot 48 hours post-transfection. Cytotoxicity was assessed using an MTT assay 48 hours post-transfection.
Table 2: HIV-1 Rev (34-50) Mediated Plasmid DNA Delivery and Gene Expression
| Cell Line | Reporter Gene | N/P Ratio (Peptide:pDNA) | Transfection Efficiency (%) | Relative Gene Expression | Cytotoxicity (% Cell Viability) |
| HeLa | eGFP | 5:1 | 35 ± 4 | 4.5 x 10^5 ± 0.5 x 10^5 RFU | 90 ± 5 |
| 10:1 | 55 ± 5 | 8.2 x 10^5 ± 0.7 x 10^5 RFU | 82 ± 6 | ||
| 15:1 | 60 ± 4 | 9.5 x 10^5 ± 0.8 x 10^5 RFU | 74 ± 7 | ||
| HEK293 | mCherry | 5:1 | 45 ± 6 | 6.8 x 10^5 ± 0.6 x 10^5 RFU | 93 ± 4 |
| 10:1 | 70 ± 5 | 1.2 x 10^6 ± 0.9 x 10^5 RFU | 85 ± 5 | ||
| 15:1 | 75 ± 4 | 1.5 x 10^6 ± 1.1 x 10^5 RFU | 77 ± 6 | ||
| A549 | LacZ | 5:1 | 25 ± 7 | 3.1 x 10^4 ± 0.4 x 10^4 RLU | 88 ± 6 |
| 10:1 | 40 ± 6 | 5.9 x 10^4 ± 0.5 x 10^4 RLU | 80 ± 7 | ||
| 15:1 | 45 ± 5 | 7.2 x 10^4 ± 0.6 x 10^4 RLU | 71 ± 8 |
N/P ratio refers to the ratio of moles of nitrogen in the peptide to moles of phosphate (B84403) in the DNA. Transfection efficiency was determined by flow cytometry for fluorescent reporter genes 48 hours post-transfection. Relative Gene Expression is reported in Relative Fluorescence Units (RFU) for fluorescent proteins or Relative Light Units (RLU) for luciferase. Cytotoxicity was assessed using an MTT assay 48 hours post-transfection.
Experimental Protocols
Protocol 1: Formation of HIV-1 Rev (34-50)-Nucleic Acid Complexes
This protocol describes the preparation of peptide-nucleic acid complexes for subsequent transfection into mammalian cells.
Materials:
-
HIV-1 Rev (34-50) peptide (lyophilized powder)
-
siRNA or plasmid DNA stock solution
-
Nuclease-free water or TE buffer (pH 7.4)
-
Serum-free cell culture medium (e.g., Opti-MEM®)
Procedure:
-
Peptide Reconstitution:
-
Reconstitute the lyophilized HIV-1 Rev (34-50) peptide in nuclease-free water to a final concentration of 1 mM.
-
Vortex briefly and centrifuge to collect the solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Nucleic Acid Dilution:
-
Dilute the siRNA or plasmid DNA stock solution in serum-free medium to the desired final concentration for transfection. For a 24-well plate, a final siRNA concentration of 50-100 nM or 0.5-1.0 µg of plasmid DNA per well is a good starting point.
-
-
Complex Formation:
-
For siRNA:
-
In a sterile microcentrifuge tube, add the diluted siRNA.
-
Add the required volume of the 1 mM Rev (34-50) peptide stock solution to achieve the desired molar ratio (e.g., 10:1, 20:1, or 40:1 peptide:siRNA).
-
Mix gently by pipetting up and down 5-10 times.
-
-
For plasmid DNA:
-
In a sterile microcentrifuge tube, add the diluted plasmid DNA.
-
Calculate the required volume of the 1 mM Rev (34-50) peptide stock solution to achieve the desired N/P ratio (e.g., 5:1, 10:1, or 15:1). The N/P ratio is calculated as: (moles of nitrogen in peptide) / (moles of phosphate in DNA)
-
Note: Assume an average molecular weight of 330 g/mol per DNA base pair and that the Rev (34-50) peptide has 9 nitrogen atoms in its arginine side chains.
-
-
Add the calculated volume of the peptide solution to the diluted DNA.
-
Mix gently by pipetting up and down 5-10 times.
-
-
-
Incubation:
-
Incubate the peptide-nucleic acid mixture at room temperature for 20-30 minutes to allow for stable complex formation.
-
-
Characterization (Optional but Recommended):
-
Gel Retardation Assay: To confirm complex formation, run the complexes on a 1-2% agarose (B213101) gel. Free nucleic acid will migrate into the gel, while the larger complexes will be retained in or near the loading well.
-
Dynamic Light Scattering (DLS): To determine the size and zeta potential of the nanoparticles, analyze the complex solution using a DLS instrument. Typical sizes range from 100-300 nm with a positive zeta potential.
-
Protocol 2: Transfection of Mammalian Cells
This protocol outlines the procedure for transfecting adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293, A549)
-
Complete growth medium with serum
-
Serum-free medium (e.g., Opti-MEM®)
-
Phosphate-buffered saline (PBS)
-
Rev (34-50)-nucleic acid complexes (from Protocol 1)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, gently aspirate the growth medium from the wells.
-
Wash the cells once with PBS.
-
Add 450 µL of fresh, pre-warmed serum-free medium to each well.
-
Add 50 µL of the prepared Rev (34-50)-nucleic acid complex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Medium Change:
-
After the 4-6 hour incubation, aspirate the transfection medium.
-
Add 500 µL of complete growth medium (containing serum) to each well.
-
-
Post-Transfection Incubation:
-
Return the plate to the incubator and continue to culture for 24-72 hours before analysis. The optimal time for analysis will depend on the specific assay and the nucleic acid delivered.
-
Protocol 3: Assessment of Cytotoxicity (MTT Assay)
This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cytotoxicity.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Perform the transfection in a 96-well plate format following Protocol 2, scaling down volumes accordingly. Include untransfected cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
MTT Addition:
-
At 48 hours post-transfection, add 10 µL of MTT solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate cell viability as a percentage of the untransfected control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Protocol 4: Quantification of Gene Silencing (Luciferase Assay)
This protocol is for quantifying gene silencing when a luciferase reporter gene is used as the target.
Materials:
-
Cells co-transfected with a luciferase-expressing plasmid and a luciferase-targeting siRNA (or a control siRNA)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Lysis:
-
At 48 hours post-transfection, remove the growth medium from the wells.
-
Add the appropriate volume of luciferase lysis buffer to each well and incubate according to the manufacturer's instructions.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Calculation:
-
Normalize the luciferase activity of the target siRNA-treated cells to that of the control siRNA-treated cells to determine the percentage of gene silencing.
-
% Silencing = [1 - (Luminescence of target siRNA / Luminescence of control siRNA)] x 100
-
-
Signaling Pathways and Cellular Uptake
The cellular uptake of Rev (34-50)-nucleic acid complexes is a multi-step process involving initial cell surface binding, internalization via endocytosis, and subsequent endosomal escape to release the nucleic acid cargo into the cytoplasm.
This diagram illustrates the proposed pathway for the intracellular delivery of nucleic acids mediated by the HIV-1 Rev (34-50) peptide. The process begins with the electrostatic binding of the cationic Rev-nucleic acid complex to negatively charged heparan sulfate proteoglycans on the cell surface. This interaction triggers internalization of the complex via endocytosis, leading to its encapsulation within early endosomes. As the endosomes mature into late endosomes, the acidic environment is thought to promote a conformational change in the peptide, facilitating the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm. Nucleic acids that are not released may be trafficked to lysosomes for degradation.
References
- 1. static.igem.org [static.igem.org]
- 2. Confocal microscopy for the analysis of siRNA delivery by polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Cargo to HIV-1 Rev (34-50) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 Rev (34-50) peptide is a well-characterized cell-penetrating peptide (CPP) derived from the arginine-rich motif of the HIV-1 Rev protein. Its primary function in the viral life cycle is to bind to the Rev Response Element (RRE) on viral mRNA, facilitating its export from the nucleus. This inherent ability to traverse cellular membranes has been harnessed to deliver a wide array of cargo molecules—including proteins, nucleic acids, and small molecules—into cells for therapeutic and research purposes. These application notes provide detailed protocols for conjugating cargo to the HIV-1 Rev (34-50) peptide and for the subsequent characterization and application of these conjugates.
Quantitative Data Summary
The efficacy of cargo delivery using HIV-1 Rev (34-50) and other CPPs is influenced by the nature of the cargo, the conjugation strategy, and the cell type. The following table summarizes key quantitative data from relevant studies.
| Cargo Type | Conjugation Method | Linker | Key Quantitative Finding | Reference |
| HIV-1 Fusion Inhibitor Peptide (E1P47) | Covalent (Amide Bond) | Polyethylene Glycol (PEG) | PEG27-conjugated peptides showed IC50 values an order of magnitude lower than the parent peptide. | |
| C34 Peptide (HIV-1 Fusion Inhibitor) | Covalent (Maleimide) | Cholesterol | C34-cholesterol conjugate had ~115-fold greater affinity for PBMC membranes than enfuvirtide. | |
| Glucarpidase (CPG2) | Covalent (N-terminal) | N/A | In silico analysis predicted favorable immunogenicity and stability for N-terminal conjugation to CPG2. | |
| Plasmid DNA (pGL3) | Non-covalent | N/A | Stearylated melittin (B549807) (a CPP) complexed with pGL3 showed high transfection efficiency in Cos-7 cells. |
Signaling Pathways and Experimental Workflows
The primary mechanism of HIV-1 Rev (34-50) is not to initiate a signaling cascade but to act as a delivery vector. The following diagrams illustrate the general workflows for cargo conjugation and cellular uptake.
Caption: General workflow for conjugating cargo to the HIV-1 Rev (34-50) peptide.
Caption: Proposed mechanisms for cellular uptake of Rev (34-50)-cargo conjugates.
Experimental Protocols
Protocol 1: Covalent Conjugation of a Protein Cargo using EDC/Sulfo-NHS Chemistry
This protocol describes the covalent conjugation of a protein cargo to the N-terminus of the HIV-1 Rev (34-50) peptide using EDC/Sulfo-NHS chemistry, which forms a stable amide bond.
Materials:
-
HIV-1 Rev (34-50) peptide with a free N-terminus (e.g., custom synthesized)
-
Protein cargo with accessible carboxyl groups
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES
Application Notes and Protocols for Live-Cell Imaging Using HIV-1 Rev (34-50)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Rev protein plays a crucial role in the viral life cycle by mediating the nuclear export of unspliced and singly spliced viral RNAs. The arginine-rich motif within the Rev protein, specifically residues 34-50, functions as a potent cell-penetrating peptide (CPP). This short peptide can traverse cellular membranes and deliver a variety of cargo molecules, including fluorescent probes, into living cells. This property makes the HIV-1 Rev (34-50) peptide a valuable tool for live-cell imaging applications, enabling the real-time visualization of intracellular processes and the targeted delivery of imaging agents.
These application notes provide a comprehensive overview and detailed protocols for the experimental use of the HIV-1 Rev (34-50) peptide in live-cell imaging.
Applications in Live-Cell Imaging
-
Cargo Delivery: The primary application of HIV-1 Rev (34-50) in live-cell imaging is the intracellular delivery of membrane-impermeable fluorescent probes. This allows for the labeling and tracking of specific intracellular targets, such as proteins, organelles, or nucleic acids.
-
Real-time Tracking: By conjugating a fluorescent molecule to the Rev (34-50) peptide, researchers can monitor its uptake, intracellular trafficking, and final localization in real-time using fluorescence microscopy.
-
Drug Delivery Studies: The peptide can be used to deliver and visualize the intracellular fate of potential therapeutic agents, providing insights into their mechanism of action and cellular distribution.
-
Understanding Cellular Uptake Mechanisms: Live-cell imaging of fluorescently labeled Rev (34-50) can elucidate the pathways of its cellular entry, which is often mediated by macropinocytosis.[1]
Quantitative Data
The following tables summarize key quantitative data related to the performance of the HIV-1 Rev (34-50) peptide as a cell-penetrating peptide.
Table 1: Cellular Uptake Efficiency Comparison of Cell-Penetrating Peptides
| Cell Line | Peptide | Relative Uptake Efficiency (compared to Tat (48-60)) |
| CHO-K1 | HIV-1 Rev (34-50) | ~2.5x |
| HeLa | HIV-1 Rev (34-50) | ~6.6x |
| Jurkat | HIV-1 Rev (34-50) | ~4.0x |
Data is derived from FACS analysis and indicates a significantly higher transduction efficacy of Rev (34-50) compared to the well-known Tat (48-60) peptide in these cell lines.[1]
Table 2: Binding Affinity of d-form HIV-1 Rev (34-50) to Serum Proteins
| Binding Partner | Dissociation Constant (Kd) | Method |
| Hemopexin | Submicromolar to micromolar range | Fluorescence Correlation Spectroscopy (FCS) |
The d-amino acid version of the HIV-1 Rev (34-50) peptide shows a notable binding affinity for the serum protein hemopexin.[2][3]
Experimental Protocols
Protocol 1: Labeling of Cargo with HIV-1 Rev (34-50)
This protocol describes the general steps for conjugating a fluorescent probe to the HIV-1 Rev (34-50) peptide. The specific chemistry will depend on the reactive groups on the peptide and the fluorescent dye.
Materials:
-
HIV-1 Rev (34-50) peptide with a reactive group (e.g., a terminal cysteine or lysine)
-
Fluorescent dye with a compatible reactive group (e.g., maleimide (B117702) or NHS ester)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4)
-
Size-exclusion chromatography column for purification
-
Spectrophotometer
Procedure:
-
Peptide and Dye Preparation: Dissolve the HIV-1 Rev (34-50) peptide and the fluorescent dye in the conjugation buffer at appropriate concentrations.
-
Conjugation Reaction: Mix the peptide and dye solutions. The molar ratio will depend on the specific reagents but a slight excess of the dye is often used. Incubate the reaction at room temperature or 4°C for a specified time (typically 1-2 hours), protected from light.
-
Purification: Separate the labeled peptide from the unconjugated dye using a size-exclusion chromatography column.
-
Characterization: Determine the concentration and labeling efficiency of the fluorescently labeled peptide using a spectrophotometer to measure the absorbance of the dye and the peptide.
Protocol 2: Live-Cell Imaging of HIV-1 Rev (34-50)-Mediated Cargo Delivery
This protocol outlines the procedure for treating live cells with the fluorescently labeled Rev (34-50) peptide and observing its uptake via confocal microscopy.
Materials:
-
Cultured mammalian cells (e.g., HeLa, CHO-K1) grown on glass-bottom dishes
-
Fluorescently labeled HIV-1 Rev (34-50) peptide
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere and grow to a suitable confluency (typically 50-70%).
-
Peptide Incubation: Prepare a working solution of the fluorescently labeled Rev (34-50) peptide in complete cell culture medium. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the labeled peptide.
-
Live-Cell Imaging: Immediately place the dish on the stage of the confocal microscope, which is pre-warmed to 37°C and supplied with 5% CO2.
-
Image Acquisition: Acquire time-lapse images to monitor the internalization and trafficking of the peptide. Use appropriate laser lines and emission filters for the chosen fluorophore. Z-stacks can be acquired to visualize the intracellular localization.
-
Data Analysis: Analyze the images to quantify the cellular uptake and determine the subcellular localization of the labeled peptide over time.
Visualizations
Caption: Experimental workflow for live-cell imaging.
Caption: Cellular uptake pathway of HIV-1 Rev (34-50).
References
- 1. Cell-surface Accumulation of Flock House Virus-derived Peptide Leads to Efficient Internalization via Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hemopexin as a Potential Binding Partner of Arginine-Rich Cell-Penetrating Peptides in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Serum Stability of HIV-1 Rev (34-50)
Welcome to the technical support center for researchers working with the HIV-1 Rev (34-50) peptide. This resource provides guidance on preventing the degradation of this peptide in serum, a critical step for its potential therapeutic applications. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of HIV-1 Rev (34-50) degradation in serum?
The primary cause of degradation for peptides like HIV-1 Rev (34-50) in serum is enzymatic cleavage by proteases.[1] Serum contains a complex mixture of proteases, including aminopeptidases and carboxypeptidases, which can cleave the peptide at various sites.[2][3] The specific cleavage sites within the Rev (34-50) sequence would need to be empirically determined.
Q2: What is the expected half-life of an unmodified HIV-1 Rev (34-50) peptide in human serum?
Q3: What are the most common strategies to increase the serum stability of HIV-1 Rev (34-50)?
Several modification strategies can be employed to enhance the stability of peptides:
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation protect against exopeptidases.[3]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at cleavage sites can inhibit protease recognition.[4]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size and sterically hinders protease access.[2][3]
-
Lipidation: Conjugating fatty acids can promote binding to serum albumin, effectively shielding the peptide from degradation.[2][5]
-
Structural Constraint: Introducing staples or cyclizing the peptide can lock it in a more stable conformation that is less susceptible to proteolysis.[2][4]
Q4: How can I determine the specific cleavage sites in HIV-1 Rev (34-50)?
Identifying cleavage sites is typically achieved by incubating the peptide in serum and then analyzing the resulting fragments using mass spectrometry (LC-MS).[1] By identifying the molecular weights of the degradation products, one can deduce the specific peptide bonds that were cleaved.
Troubleshooting Guides
This section addresses common problems encountered during serum stability experiments with HIV-1 Rev (34-50).
Issue 1: The peptide degrades almost instantaneously upon addition to serum.
-
Possible Cause: The peptide is highly susceptible to the proteases present in the serum.
-
Solution:
-
Verify Peptide Integrity: Before the experiment, confirm the purity and integrity of your peptide stock solution using RP-HPLC or mass spectrometry.
-
Incorporate Modifications: Synthesize modified versions of the Rev (34-50) peptide. Start with simple modifications like N-terminal acetylation and C-terminal amidation, as these are effective against aminopeptidases and carboxypeptidases.[3]
-
Use Protease Inhibitors (for mechanistic studies): While not a solution for in vivo applications, adding a cocktail of broad-spectrum protease inhibitors to the serum can help confirm that degradation is protease-mediated and can aid in initial analytical method development.
-
Issue 2: Low recovery of the peptide from serum samples before analysis.
-
Possible Cause: The peptide may be aggregating and precipitating out of solution, or it may be adsorbing to labware.[6]
-
Solution:
-
Optimize Solubility: Ensure the peptide is fully dissolved in an appropriate buffer before adding it to the serum.[6]
-
Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide due to surface adsorption.[6]
-
Optimize Extraction Protocol: The method used to precipitate serum proteins and extract the peptide is critical. A protocol using acetonitrile (B52724) precipitation is often effective. Ensure complete protein precipitation and efficient peptide recovery by optimizing the solvent-to-serum ratio and incubation times.[5][6][7]
-
Issue 3: Inconsistent or non-reproducible results in serum stability assays.
-
Possible Cause: Variability in experimental conditions or sample handling.[6][8]
-
Solution:
-
Standardize Protocols: Ensure consistent incubation times, temperatures, and serum-to-peptide ratios across all experiments.
-
Use Pooled Serum: Use a large batch of pooled human serum for all related experiments to minimize variability between different serum donors.
-
Careful Sample Handling: Avoid repeated freeze-thaw cycles of both the peptide stock solution and the serum.[9] Aliquot both into single-use vials.
-
Accurate Quantification: Ensure accurate and reproducible quantification of the peptide. Use a well-characterized standard for calibration in your analytical method (e.g., RP-HPLC or LC-MS).
-
Quantitative Data Summary
The following table summarizes the expected impact of various modifications on peptide stability based on general findings in the literature. The values are illustrative and the actual improvement for HIV-1 Rev (34-50) must be determined experimentally.
| Modification Strategy | Expected Effect on Half-Life (t½) in Serum | Rationale |
| None (Unmodified Peptide) | Very Short (minutes) | Susceptible to cleavage by various serum proteases. |
| N-terminal Acetylation | Moderate Increase | Blocks degradation by aminopeptidases.[3] |
| C-terminal Amidation | Moderate Increase | Prevents cleavage by carboxypeptidases.[3] |
| D-Amino Acid Substitution | Significant Increase | Hinders recognition and cleavage by proteases.[4] |
| PEGylation | Substantial Increase | Increases hydrodynamic volume, shielding from proteases and reducing renal clearance.[2][3] |
| Lipidation | Substantial Increase | Promotes binding to serum albumin, protecting the peptide from degradation.[2][5] |
| Stapled/Cyclized Peptide | Significant Increase | Stabilizes the secondary structure, making it less accessible to proteases.[2][4] |
Experimental Protocols
Protocol 1: Serum Stability Assay for HIV-1 Rev (34-50)
This protocol outlines a general method for assessing the stability of HIV-1 Rev (34-50) in serum using RP-HPLC for quantification.
-
Peptide Preparation:
-
Prepare a stock solution of the Rev (34-50) peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or a buffer with a small percentage of acetonitrile if solubility is an issue).
-
Determine the exact concentration of the stock solution by UV-Vis spectrophotometry at 280 nm, if the peptide contains tryptophan or tyrosine residues, or by a suitable colorimetric assay.
-
-
Incubation with Serum:
-
Thaw human serum (or serum from the species of interest) at 37°C.
-
In a low-binding microcentrifuge tube, add a specific volume of the peptide stock solution to the serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture. The T=0 sample should be quenched immediately after adding the peptide.
-
-
Sample Quenching and Protein Precipitation:
-
To stop the enzymatic degradation, add two volumes of a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid - TFA).[6]
-
Vortex thoroughly to precipitate the serum proteins.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide for analysis.[6]
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the intact peptide from any degradation products.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Visualizations
Caption: Potential enzymatic degradation pathways for peptides in serum.
Caption: Workflow for determining peptide stability in serum.
Caption: Logic diagram for troubleshooting low peptide stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 3. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biomedgrid.com [biomedgrid.com]
- 9. realpeptides.co [realpeptides.co]
Validation & Comparative
A Comparative Guide to HIV-1 Rev (34-50) and Other Cell-Penetrating Peptides for Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic proteins into cells is a significant hurdle in the development of novel biologics. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cell membrane barrier. This guide provides an objective comparison of the HIV-1 Rev (34-50) peptide with other widely used CPPs, namely Tat, Penetratin, and Transportan, for intracellular protein delivery. The information presented is supported by experimental data to aid researchers in selecting the most appropriate CPP for their specific application.
Overview of Compared Cell-Penetrating Peptides
Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargo, including proteins. The peptides compared in this guide are among the most well-studied and utilized CPPs in research and development.
-
HIV-1 Rev (34-50): An arginine-rich peptide derived from the Human Immunodeficiency Virus-1 Rev protein. It is known for its RNA-binding properties and has been utilized for macromolecule delivery into cells.[1]
-
Tat: Derived from the HIV-1 Tat protein, this is one of the first and most extensively studied CPPs. It is also rich in arginine residues and known for its high transduction efficiency.
-
Penetratin: A 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila. It has been widely used for the intracellular delivery of various cargos.
-
Transportan: A chimeric peptide created by combining the N-terminal fragment of the neuropeptide galanin with the wasp venom peptide mastoparan.
Quantitative Comparison of Protein Delivery Efficiency
The efficiency of intracellular delivery is a critical factor in the selection of a CPP. The following tables summarize quantitative data from comparative studies. It is important to note that delivery efficiency can be cell-type and cargo-dependent.
Table 1: Relative Internalization Efficiency of CPPs
| CPP | Relative Internalization Efficiency | Cell Lines Tested | Reference |
| HIV-1 Rev (34-50) | 2.5–6.6 times higher than Tat (48-60) | CHO-K1, HeLa, Jurkat | [2] |
| Tat (48-60) | Lower than Polyarginine and Transportan; Higher than Penetratin | A549, HeLa, CHO | |
| Penetratin | Lower than Polyarginine, Transportan, and Tat | A549, HeLa, CHO | |
| Transportan | Higher than Penetratin and Tat | A549, HeLa, CHO |
Note: The comparison between Rev (34-50) and Penetratin/Transportan is inferred from multiple studies. A direct head-to-head comparison in the same experimental setup was not available in the reviewed literature.
Cytotoxicity Profile
A crucial aspect of a delivery vector is its safety profile. The cytotoxicity of CPPs can vary depending on the peptide concentration, cell type, and duration of exposure.
Table 2: Cytotoxicity of CPPs
| CPP | Cytotoxicity | Assay | Cell Line | Reference |
| HIV-1 Rev (34-50) | Low | Not specified | E. coli DH5α | [3] |
| Tat | Low | Not specified | E. coli DH5α | [3] |
| Penetratin | Low | Not specified | Not specified | |
| Transportan | Higher than Antennapedia and Tat | Not specified | A549, HeLa, CHO |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are essential. Below are outlines of common protocols used to assess CPP-mediated protein delivery and cytotoxicity.
Quantification of CPP-Mediated Protein Delivery by Flow Cytometry (FACS)
This protocol allows for the quantitative measurement of fluorescently labeled CPP-protein conjugates internalized by cells.
-
Cell Preparation: Plate cells in a 24-well plate at a density of 1 x 105 cells/well and culture overnight.
-
Preparation of CPP-Cargo Complex: A fluorescently labeled cargo protein (e.g., GFP) is conjugated to the CPP of interest.
-
Incubation: Treat the cells with the fluorescently labeled CPP-protein conjugate at a final concentration of 1-10 µM in serum-free media. Incubate for 1-3 hours at 37°C.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized complexes.
-
Trypsinization: Treat the cells with trypsin to detach them and to remove any remaining surface-bound peptides.
-
FACS Analysis: Resuspend the cells in FACS buffer (PBS with 1% fetal bovine serum) and analyze the intracellular fluorescence using a flow cytometer.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the CPPs for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Mechanisms of Cellular Uptake
The mechanism of cellular uptake for arginine-rich CPPs like HIV-1 Rev (34-50) and Tat is thought to involve an initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction can trigger internalization through endocytic pathways, particularly macropinocytosis.
Caption: A simplified workflow for CPP-mediated protein delivery experiments.
The process of macropinocytosis involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and solutes. For arginine-rich CPPs, this process is thought to be initiated by the binding of the peptides to the cell surface, leading to actin cytoskeleton rearrangements and the formation of membrane ruffles that close into macropinosomes.
Caption: The uptake of arginine-rich CPPs often involves macropinocytosis.
Conclusion
References
- 1. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 2. Cell-surface Accumulation of Flock House Virus-derived Peptide Leads to Efficient Internalization via Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of Cell-Penetrating Peptides: HIV-1 Rev (34-50) vs. Penetratin
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent cell-penetrating peptides (CPPs), HIV-1 Rev (34-50) and Penetratin. This analysis is supported by experimental data on their cellular uptake, cytotoxicity, and membrane interaction, offering insights into their potential as drug delivery vectors.
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, ranging from small molecules to large proteins and nucleic acids. Their ability to overcome the cellular membrane barrier with low cytotoxicity makes them promising tools in research and medicine. This guide focuses on a comparative study of two well-characterized CPPs: the arginine-rich HIV-1 Rev (34-50) peptide, derived from the Human Immunodeficiency Virus type 1 Rev protein, and Penetratin, derived from the Antennapedia homeodomain.
Peptide Characteristics
A fundamental aspect of these peptides is their amino acid composition, which dictates their physicochemical properties and, consequently, their interaction with cell membranes.
| Feature | HIV-1 Rev (34-50) | Penetratin |
| Amino Acid Sequence | TRQARRNRRRRWRERQR[1] | RQIKIWFQNRRMKWKK[2] |
| Origin | HIV-1 Rev protein | Antennapedia homeodomain |
| Length | 17 amino acids[3] | 16 amino acids[2] |
| Classification | Cationic, Arginine-rich | Amphipathic |
Cellular Uptake Mechanisms and Efficiency
Both HIV-1 Rev (34-50) and Penetratin utilize a combination of direct translocation across the plasma membrane and energy-dependent endocytosis for cellular entry. The predominant pathway is often dependent on factors such as peptide concentration, the nature of the cargo, and the cell type.[4] At lower concentrations, endocytosis is often the primary route, while at higher concentrations, direct translocation becomes more significant.
The cellular uptake efficiency of these peptides is a critical parameter for their application as delivery vectors. While a direct head-to-head comparison in the same study is limited, inferences can be drawn from independent research. One study reported that the HIV-1 Rev (34-50) peptide exhibited 2.5 to 6.6 times greater internalization into various cell lines, including CHO-K1, HeLa, and Jurkat cells, compared to the HIV-1 Tat (48-60) peptide. Although a direct quantitative comparison with Penetratin is not available from the same study, other research has indicated that Penetratin also possesses high cellular uptake efficiency.
Cytotoxicity Profile
A crucial aspect of any drug delivery vehicle is its safety profile. Both HIV-1 Rev (34-50) and Penetratin are generally considered to have low cytotoxicity at concentrations effective for cargo delivery. However, obtaining directly comparable quantitative data (e.g., IC50 or CC50 values) from a single study is challenging.
One study investigating a library of cell-penetrating peptides in E. coli found that peptides with higher penetration efficiency, including HIV-1 Rev (34-50), exhibited lower cytotoxicity. Another study on a fusion peptide of Penetratin with the antimicrobial peptide Magainin II reported IC50 values in the low micromolar range (2-3 µM) for tumor cells, which was significantly lower than for normal cells. While this suggests a degree of selectivity for the fusion peptide, it is important to note that these values are for a conjugate and not Penetratin alone. Overexpression of the full-length HIV-1 Rev protein has been shown to cause nucleolar deformity and affect the cell cycle.
| Peptide | Cell Line/Organism | Cytotoxicity Metric | Reported Value |
| HIV-1 Rev (34-50) | E. coli | General Observation | Lower cytotoxicity correlated with higher penetration efficiency |
| Penetratin (fused with Magainin II) | Tumor cell lines | IC50 | 2-3 µM |
Membrane Interaction and Disruption
The interaction of CPPs with the cell membrane is the initial and critical step for their entry into cells. This interaction can lead to transient membrane destabilization, facilitating peptide translocation. The calcein (B42510) leakage assay is a common method to quantify membrane disruption, where the release of the fluorescent dye calcein from lipid vesicles indicates membrane permeabilization.
Experimental Protocols
Cellular Uptake Assay (Fluorescence Microscopy)
This protocol outlines a general procedure for visualizing the cellular uptake of fluorescently labeled CPPs.
-
Cell Culture: Seed cells (e.g., HeLa or CHO-K1) in a 24-well plate with glass coverslips and culture for 24 hours to allow for cell attachment.
-
Peptide Incubation: Prepare solutions of fluorescently labeled HIV-1 Rev (34-50) and Penetratin in serum-free media at the desired concentration (e.g., 10 µM).
-
Incubation: Remove the culture medium from the cells, wash with PBS, and add the peptide solutions to the respective wells. Incubate for a specific period (e.g., 1 hour) at 37°C.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with PBS to remove non-internalized peptides.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde in PBS. Subsequently, stain the cell nuclei with a fluorescent dye like DAPI.
-
Imaging: Mount the coverslips on microscope slides and observe under a fluorescence microscope to visualize the intracellular localization of the peptides.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of HIV-1 Rev (34-50) and Penetratin in culture medium and add them to the cells. Include untreated cells as a control. Incubate for 24 to 48 hours.
-
MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
Both HIV-1 Rev (34-50) and Penetratin are potent cell-penetrating peptides with significant potential for intracellular drug delivery. HIV-1 Rev (34-50), being an arginine-rich peptide, demonstrates high cellular uptake efficiency. Penetratin, an amphipathic peptide, is also highly effective at traversing cell membranes. Their primary mode of entry is a combination of direct translocation and endocytosis, with the dominant pathway influenced by experimental conditions. Both peptides generally exhibit low cytotoxicity at concentrations required for efficient cargo delivery.
The choice between HIV-1 Rev (34-50) and Penetratin for a specific application will depend on the nature of the cargo, the target cell type, and the desired delivery kinetics. Further direct comparative studies under identical experimental conditions are warranted to provide more definitive quantitative comparisons of their efficiency and safety profiles. This guide provides a foundational understanding based on the available experimental data to aid researchers in making informed decisions for their drug delivery strategies.
References
Validating the Nuclear Chaperone: A Comparative Guide to Rev(34-50) Fusion Localization
For researchers, scientists, and drug development professionals, confirming the precise subcellular localization of viral proteins is a critical step in understanding disease mechanisms and developing targeted therapeutics. This guide provides a comparative analysis of established methods for validating the nuclear localization of fusions containing the nuclear localization signal (NLS) of the HIV-1 Rev protein, specifically the arginine-rich motif spanning amino acids 34-50.
The HIV-1 Rev protein is essential for viral replication, facilitating the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm. This critical function is predicated on its ability to first enter the nucleus, a process mediated by its NLS within the 34-50 amino acid region.[1] This arginine-rich motif directs the protein through the nuclear pore complex, primarily via interaction with the importin-β transport receptor.[1][2] Validating the functionality of this NLS when fused to a reporter protein is a common strategy to screen for inhibitors of this process or to understand the fundamentals of nuclear import.
This guide compares two principal methodologies for validating the nuclear localization of Rev(34-50) fusions: fluorescence microscopy of Green Fluorescent Protein (GFP) fusions and biochemical analysis of β-galactosidase fusions.
Comparative Analysis of Reporter Fusions
The choice of fusion partner for the Rev(34-50) NLS can significantly influence the experimental workflow and the nature of the data obtained. Below is a summary of quantitative data and characteristics of commonly used reporter fusions.
| Reporter Protein | Molecular Weight | Typical Assay | Quantification Method | Key Advantages | Key Disadvantages |
| Green Fluorescent Protein (GFP) | ~27 kDa | Live-cell imaging, Immunofluorescence | Fluorescence intensity ratio (Nucleus vs. Cytoplasm) | Enables real-time analysis in living cells; high spatial resolution. | Smaller size may allow for some passive diffusion into the nucleus, potentially confounding results.[3] |
| β-galactosidase (LacZ) | ~116 kDa (monomer) | Enzyme activity assays, Immunofluorescence | Spectrophotometric measurement of substrate conversion | Large size prevents passive diffusion, providing a clear background; enzymatic activity allows for signal amplification. | Requires cell lysis for quantitative assays, precluding live-cell analysis; fixation and permeabilization can affect cell morphology. |
Experimental Methodologies
Accurate validation of nuclear localization relies on robust and well-controlled experimental protocols. Here, we detail the methodologies for the two primary approaches.
Method 1: Immunofluorescence Microscopy of Rev(34-50)-GFP Fusions
This method allows for the direct visualization of the fusion protein's subcellular distribution in fixed cells.
Protocol:
-
Cell Culture and Transfection:
-
Plate HeLa or HEK293T cells on glass coverslips in a 24-well plate to achieve 50-70% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the Rev(34-50)-GFP fusion protein using a suitable transfection reagent.
-
Incubate for 24-48 hours post-transfection to allow for protein expression.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
(Optional) Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
(Optional) Incubate with a primary antibody against a nuclear marker (e.g., Lamin B1) for 1 hour at room temperature. Wash three times with PBS.
-
(Optional) Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Wash three times with PBS.
-
Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images in the green (GFP), blue (DAPI), and, if applicable, red (nuclear marker) channels.
-
Quantify the nuclear localization by measuring the mean fluorescence intensity in the nucleus (co-localized with DAPI) and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of nuclear import efficiency.
-
Method 2: Cell Fractionation and Western Blotting of Rev(34-50) Fusions
This biochemical approach provides a quantitative measure of the fusion protein's distribution between the nuclear and cytoplasmic compartments.
Protocol:
-
Cell Culture and Transfection:
-
Culture and transfect cells with the plasmid encoding the Rev(34-50) fusion protein (e.g., with a tag like HA or FLAG for detection) as described in Method 1.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA with protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to a final concentration of 0.5% and vortex briefly.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which represents the cytoplasmic fraction.
-
Wash the nuclear pellet with the lysis buffer.
-
Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA with protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Include control samples for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to validate the fractionation.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the fusion protein's tag (or the reporter protein itself) and the control markers.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative abundance of the fusion protein in the nuclear and cytoplasmic fractions.
-
Visualizing the Process
To better understand the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Conclusion
Both immunofluorescence microscopy and cell fractionation followed by Western blotting are powerful techniques for validating the nuclear localization of Rev(34-50) fusions. The choice between these methods will depend on the specific research question, the available resources, and the need for live-cell versus endpoint analysis. For high-throughput screening of potential nuclear import inhibitors, a fluorescence-based assay with Rev(34-50)-GFP is often preferred due to its amenability to automation and quantitative imaging. For more detailed biochemical characterization and to eliminate the possibility of passive diffusion, cell fractionation with a larger fusion partner like β-galactosidase provides a robust alternative. By carefully selecting the appropriate methodology and adhering to rigorous experimental protocols, researchers can confidently validate the nuclear targeting function of the Rev(34-50) NLS, paving the way for new discoveries in HIV research and drug development.
References
- 1. Nuclear Export Signal Masking Regulates HIV-1 Rev Trafficking and Viral RNA Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermolecular masking of the HIV-1 Rev NLS by the cellular protein HIC: Novel insights into the regulation of Rev nuclear import - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
